![molecular formula C15H19F2NO3 B5676666 (3S*,4R*)-1-[3-(2,4-difluorophenyl)propanoyl]-4-methylpiperidine-3,4-diol](/img/structure/B5676666.png)
(3S*,4R*)-1-[3-(2,4-difluorophenyl)propanoyl]-4-methylpiperidine-3,4-diol
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Overview
Description
The compound belongs to a class of organic molecules that feature a piperidine backbone, a common structural motif in medicinal chemistry due to its presence in various bioactive compounds. Piperidine derivatives, especially those with specific substituents like fluorophenyl groups, are of significant interest for their potential medicinal properties and as intermediates in organic synthesis.
Synthesis Analysis
Synthetic strategies toward fluorinated piperidines often involve multi-step reactions, including 1,4-addition of halogenated acetates to acrylonitriles, followed by reductive transformations and lactamization processes. For example, the synthesis of 4-substituted 3,3-difluoropiperidines as outlined by Surmont et al. (2010) demonstrates a methodology that could be adapted for the synthesis of related compounds, including our target molecule through modifications of the substituents and reaction conditions (Surmont, Verniest, Thuring, Macdonald, Deroose, & De Kimpe*, 2010).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by X-ray crystallography or computational methods, revealing configurations and conformations crucial for their reactivity and interaction with biological targets. Studies such as the one by Gümüş et al. (2022) on closely related compounds provide insights into hydrogen bonding interactions and crystal packing, which are essential for understanding the compound's solid-state properties (Gümüş, Kansız, Tulemisova, Dege, & Saif, 2022).
Chemical Reactions and Properties
Piperidine derivatives participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and rearrangements, depending on their substituents. For instance, cycloaddition reactions of fluorenone N-aryl nitrones with methylenecyclopropanes, as discussed by Ma et al. (2017), can lead to complex piperidine derivatives through sequential rearrangements, highlighting the versatility of these compounds in synthetic organic chemistry (Ma, Zhu, Wu, Chen, Zou, Liang, Su, & Mo, 2017).
properties
IUPAC Name |
3-(2,4-difluorophenyl)-1-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c1-15(21)6-7-18(9-13(15)19)14(20)5-3-10-2-4-11(16)8-12(10)17/h2,4,8,13,19,21H,3,5-7,9H2,1H3/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNENPEHCNJCURX-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C(=O)CCC2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN(C[C@@H]1O)C(=O)CCC2=C(C=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[3-(2,4-difluorophenyl)propanoyl]-4-methylpiperidine-3,4-diol |
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